molecular formula C7H7N3O3 B8812306 Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)- CAS No. 6632-39-9

Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)-

Cat. No. B8812306
Key on ui cas rn: 6632-39-9
M. Wt: 181.15 g/mol
InChI Key: OOZGXMAMKUQKGJ-UHFFFAOYSA-N
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Patent
US04585731

Procedure details

46 g of 4-nitrophenylhydrazine was added to 160 ml of acetonitrile, and 32.2 g of formic acid was slowly added thereto at a temperature of 60° C. The reaction mixture immediately turned homogeneous and then crystals were again precipitated. The reaction was continued for an additional 2 hours at a temperature of 80° C., followed by cooling. The precipitated crystals were filtered, washed with acetonitrile and dried to obtain 49.5 g of 1-formyl-2-(4-nitrophenyl)hydrazine. Melting Point: 184°-186° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(#N)C.[CH:15](O)=[O:16]>>[CH:15]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)=[O:16]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
32.2 g
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at a temperature of 60° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture immediately turned homogeneous and then crystals were again precipitated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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